molecular formula C9H12N2O2 B3021340 (2-Ethoxyphenyl)urea CAS No. 148-70-9

(2-Ethoxyphenyl)urea

Cat. No.: B3021340
CAS No.: 148-70-9
M. Wt: 180.2 g/mol
InChI Key: XSEYRQNLQSOUKK-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)urea is a synthetic compound belonging to the class of urea derivatives. It is characterized by the presence of an ethoxyphenyl group attached to the urea moiety.

Biochemical Analysis

Biochemical Properties

(2-Ethoxyphenyl)urea plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key enzymes it interacts with is urease, a metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The interaction between this compound and urease can influence the enzyme’s activity and stability. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability. These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce cell division in isolated stem-pith of tobacco, a characteristic of cytokinins . This suggests that this compound may play a role in promoting cell growth and division. Additionally, the compound’s impact on gene expression and cellular metabolism can have broader implications for cell function and health.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that varying the dosage of this compound can lead to different outcomes, including threshold effects and toxic or adverse effects at high doses Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can affect its activity and toxicity . Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and assessing its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its localization and accumulation. The compound may interact with specific transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the compound’s bioavailability and efficacy, as well as its potential toxicity. Studying the transport and distribution of this compound can provide insights into its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is important for understanding its activity and function within cells. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effects on cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing (2-Ethoxyphenyl)urea involves the reaction of p-phenetidine hydrochloride with urea. The reaction mixture is heated to boiling in the presence of water, concentrated hydrochloric acid, and glacial acetic acid. The reaction proceeds vigorously, and the product begins to separate during the latter half of the heating period. After cooling, the product is filtered, washed, and dried to obtain this compound in high yield .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product may be purified by recrystallization from boiling water, where activated charcoal is used to decolorize the solution .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding nitro or hydroxyl derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

(2-Ethoxyphenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyphenyl)urea: Similar in structure but with a methoxy group instead of an ethoxy group.

    (2-Hydroxyphenyl)urea: Similar in structure but with a hydroxyl group instead of an ethoxy group.

    (2-Aminophenyl)urea: Similar in structure but with an amino group instead of an ethoxy group.

Uniqueness

(2-Ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEYRQNLQSOUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163863
Record name Urea, (o-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148-70-9
Record name N-(2-Ethoxyphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (o-ethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (o-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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